

GSK319347A selectivity profiling against other kinases

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Compound of Interest

Compound Name: GSK319347A

Cat. No.: B1672380 Get Quote

GSK319347A: A Comparative Guide to Kinase Selectivity

GSK319347A is recognized as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IkB kinase ϵ (IKK ϵ), two key regulators of the interferon signaling pathway.[1][2] Understanding its selectivity profile against a broader range of kinases is crucial for researchers and drug development professionals to assess its potential for on-target efficacy and off-target effects. This guide provides a comparative analysis of **GSK319347A**'s performance against other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of GSK319347A

The selectivity of **GSK319347A** has been characterized against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.



Kinase Target	IC50 (nM)
TBK1	93
ΙΚΚε	469
IKK2	790
ΙΚΚα	>100-fold less potent than IKKε
ικκβ	>100-fold less potent than IKKε
CDK2	Excellent selectivity noted
AurB	Excellent selectivity noted

Data sourced from multiple vendors and publications.[1][2][3]

As the data indicates, **GSK319347A** is most potent against TBK1, followed by IKKε and IKK2. [1][2] It exhibits significant selectivity over other IKK isoforms, such as IKKα and IKKβ, with over 100-fold greater potency for IKKε. Furthermore, it has demonstrated excellent selectivity against the cell-cycle kinases CDK2 and Aurora B (AurB).[1][3]

Experimental Protocol for Kinase Selectivity Profiling

To determine the kinase selectivity of a compound like **GSK319347A**, a common method is a biochemical kinase assay. The following protocol outlines a representative procedure using a luminescence-based assay, such as the ADP-Glo[™] Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 values of **GSK319347A** against a panel of kinases.

Materials:

- GSK319347A compound
- Recombinant human kinases



- Kinase-specific substrates and cofactors
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- 384-well assay plates
- Plate reader capable of measuring luminescence

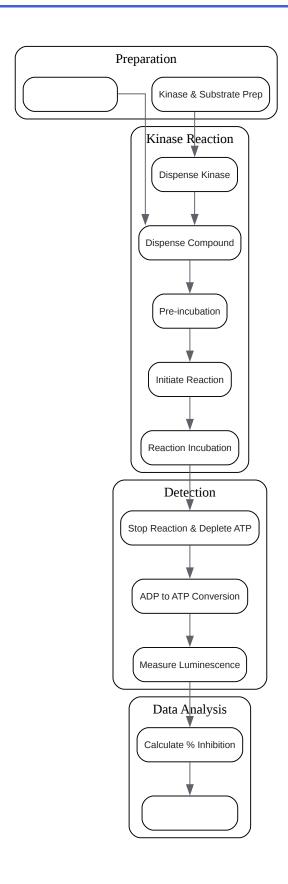
Procedure:

- Compound Preparation: Prepare a serial dilution of GSK319347A in DMSO. Typically, a 10-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 μM).
- Kinase Reaction:
 - Add 2 μL of the appropriate kinase working stock to each well of a 384-well plate.
 - Add 1 μL of the diluted **GSK319347A** or vehicle (DMSO) to the respective wells.
 - Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
 - Initiate the kinase reaction by adding 2 μL of the ATP/Substrate working stock.
 - Incubate the reaction mixture for 60 minutes at room temperature.
- ADP Detection:
 - Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-driven reaction that produces light.



- Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
 - Calculate the percent inhibition for each concentration of GSK319347A relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.





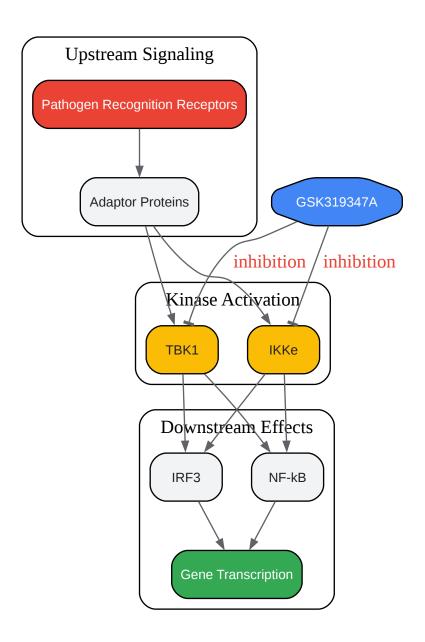
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Kinase Selectivity Profiling Workflow



Signaling Pathway Context

GSK319347A's primary targets, TBK1 and IKKε, are non-canonical IκB kinases that play a crucial role in the innate immune response, particularly in the activation of the transcription factor IRF3 and the subsequent production of type I interferons. They are also involved in the activation of the NF-κB pathway. The diagram below illustrates a simplified view of this signaling pathway and the points of inhibition by **GSK319347A**.



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Simplified Innate Immune Signaling Pathway



Conclusion

GSK319347A is a potent inhibitor of TBK1 and IKKε with a defined selectivity profile. While it demonstrates some activity against IKK2, it is highly selective against other kinases such as IKKα, IKKβ, CDK2, and AurB. This selectivity is a critical attribute, as off-target kinase inhibition can lead to unintended cellular effects.[4][5] The provided experimental workflow offers a standardized approach for researchers to conduct their own kinase selectivity profiling and validate these findings. Understanding the position of TBK1 and IKKε in signaling pathways further contextualizes the functional consequences of inhibition by **GSK319347A**. Researchers should consider this selectivity profile when designing experiments and interpreting results to ensure that the observed biological effects are attributable to the intended targets.

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